1-(3-Fluoro-2-methoxybenzyl)-2-methylpiperazine
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Overview
Description
1-(3-Fluoro-2-methoxybenzyl)-2-methylpiperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a fluorine atom and a methoxy group attached to a benzyl ring, which is further connected to a piperazine ring substituted with a methyl group
Preparation Methods
The synthesis of 1-(3-Fluoro-2-methoxybenzyl)-2-methylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-2-methoxybenzyl bromide and 2-methylpiperazine.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. A base, such as potassium carbonate, is often used to facilitate the reaction.
Procedure: The 3-fluoro-2-methoxybenzyl bromide is added to a solution of 2-methylpiperazine and potassium carbonate in the solvent. The mixture is heated under reflux for several hours, typically ranging from 4 to 12 hours.
Purification: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent like dichloromethane. The organic layer is then washed, dried, and concentrated to obtain the crude product, which is further purified by recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-(3-Fluoro-2-methoxybenzyl)-2-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorine atom and methoxy group on the benzyl ring can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Fluoro-2-methoxybenzyl)-2-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.
Biological Research: The compound is used in studies investigating the interaction of piperazine derivatives with biological targets, such as receptors and enzymes.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes, including the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-methoxybenzyl)-2-methylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorine atom and methoxy group on the benzyl ring contribute to the compound’s binding affinity and selectivity. The piperazine ring plays a crucial role in modulating the compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
1-(3-Fluoro-2-methoxybenzyl)-2-methylpiperazine can be compared with other similar compounds, such as:
3-Fluoro-2-methoxybenzyl bromide: This compound is a precursor in the synthesis of this compound and shares similar structural features.
4-Fluoro-2-methoxybenzyl alcohol: Another related compound, differing in the position of the fluorine atom and the presence of an alcohol group instead of a piperazine ring.
2-Methylpiperazine: The piperazine ring without the benzyl substitution, used as a building block in various chemical syntheses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[(3-fluoro-2-methoxyphenyl)methyl]-2-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-10-8-15-6-7-16(10)9-11-4-3-5-12(14)13(11)17-2/h3-5,10,15H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIJTCUKFDZUCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=C(C(=CC=C2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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